molecular formula C6H8N2O3 B1589414 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 936-70-9

1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1589414
CAS RN: 936-70-9
M. Wt: 156.14 g/mol
InChI Key: WPOIKUYNYCMJLT-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of compounds shows activity against renal cancer cell lines .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Medicine: Antitumor Potential

This compound has been explored for its antitumor potential. Researchers have synthesized derivatives and evaluated their efficacy against cancer cell lines such as MCF-7 and CaCo-2, using reference drugs like Fluorouracil for comparison .

Agriculture: Plant Disease Management

In agriculture, similar pyrimidine derivatives are utilized for their antimicrobial properties. They serve as potential agents in managing plant diseases caused by various pathogens, contributing to crop protection and yield improvement .

Materials Science: Synthesis of Novel Materials

The pyrimidine core is integral in the synthesis of novel materials. Its derivatives are used to create compounds with specific properties, such as increased stability or enhanced conductivity, which are valuable in materials science applications .

Environmental Science: Pollution Remediation

Compounds based on the pyrimidine structure are being studied for their role in environmental remediation. They may be used to develop materials that can absorb or break down pollutants, aiding in the cleanup of contaminated sites .

Biochemistry: Enzyme Inhibition

In biochemistry, pyrimidine-based molecules are known to act as inhibitors for certain enzymes. This is crucial for understanding metabolic pathways and for the development of drugs that target specific biochemical reactions .

Pharmacology: Drug Development

The pharmacological applications of pyrimidine derivatives include drug development, where they are part of the structure of compounds designed to interact with biological targets, leading to therapeutic effects .

Mechanism of Action

The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity .

Safety and Hazards

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Future Directions

Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

1-(2-hydroxyethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c9-4-3-8-2-1-5(10)7-6(8)11/h1-2,9H,3-4H2,(H,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOIKUYNYCMJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452469
Record name 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

CAS RN

936-70-9
Record name 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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